(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327187-57-4
VCID: VC6748144
InChI: InChI=1S/C23H16ClFN2O3/c1-29-17-9-7-16(8-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-20-11-6-15(24)13-19(20)25/h2-13H,1H3,(H,26,28)
SMILES: COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)F
Molecular Formula: C23H16ClFN2O3
Molecular Weight: 422.84

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide

CAS No.: 1327187-57-4

Cat. No.: VC6748144

Molecular Formula: C23H16ClFN2O3

Molecular Weight: 422.84

* For research use only. Not for human or veterinary use.

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide - 1327187-57-4

Specification

CAS No. 1327187-57-4
Molecular Formula C23H16ClFN2O3
Molecular Weight 422.84
IUPAC Name 2-(4-chloro-2-fluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
Standard InChI InChI=1S/C23H16ClFN2O3/c1-29-17-9-7-16(8-10-17)26-22(28)18-12-14-4-2-3-5-21(14)30-23(18)27-20-11-6-15(24)13-19(20)25/h2-13H,1H3,(H,26,28)
Standard InChI Key PNGYTKGTVMDWFR-VYIQYICTSA-N
SMILES COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)F

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates a 2H-chromene system (a bicyclic framework of benzene fused to a pyrone ring) with three critical substituents:

  • A 4-chloro-2-fluorophenylimino group at position 2, providing halogen-mediated electronic effects and steric bulk.

  • A 4-methoxyphenylcarboxamide moiety at position 3, contributing hydrogen-bonding capacity and metabolic stability.

  • A conjugated π-system across the chromene core, enabling charge delocalization and UV-Vis absorption.

The Z-configuration of the imino group (confirmed by X-ray crystallography in related analogues) ensures planar alignment with the chromene ring, optimizing intermolecular interactions in biological systems.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC₂₃H₁₆ClFN₂O₃
Molecular weight422.84 g/mol
CAS Registry Number1327187-57-4
IUPAC Name2-(4-chloro-2-fluorophenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)F

Electronic and Steric Features

Synthesis and Industrial Scalability

Laboratory-Scale Routes

A representative synthesis involves four stages:

  • Chromene Core Formation: Base-catalyzed cyclization of 2-hydroxyacetophenone with salicylaldehyde derivatives yields the 2H-chromene scaffold (70–85% yield).

  • Imino Group Installation: Condensation with 4-chloro-2-fluoroaniline under Dean-Stark conditions introduces the imino functionality (55–65% yield).

  • Carboxamide Coupling: Reaction with 4-methoxyphenyl isocyanate in DMF at 80°C attaches the carboxamide group (60–70% yield).

  • Purification: Sequential recrystallization (ethanol/water) and column chromatography (SiO₂, ethyl acetate/hexane) achieve >98% purity.

Process Optimization Challenges

Industrial production faces hurdles in:

  • Catalyst Cost: Palladium catalysts for coupling steps contribute to 40–50% of raw material expenses.

  • Byproduct Management: Hydrolytic cleavage of the imino group during aqueous workups necessitates pH-controlled extraction.

  • Green Chemistry Metrics: Current atom economy (68%) and E-factor (32) fall short of ideal benchmarks, prompting research into solvent-free mechanochemical synthesis.

Reactivity and Stability Profile

Electrophilic and Nucleophilic Sites

The compound’s reactivity is dominated by:

  • Electrophilic Centers: The imino carbon (δ+ due to adjacent N) and chromene C-4 position (activated by conjugation).

  • Nucleophilic Sites: The carboxamide oxygen (lone pairs) and methoxy oxygen (–OMe group).

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProducts
OxidationKMnO₄, acidic H₂O, 60°CQuinone derivative
ReductionH₂ (1 atm), Pd/C, EtOHSecondary amine
Nucleophilic substitutionNaSH, DMF, 100°CThioamide analog

Stability Under Physiological Conditions

In vitro stability assays (pH 7.4, 37°C) show:

  • Plasma Stability: t₁/₂ = 8.2 h (human plasma), with esterase-mediated hydrolysis as the primary degradation pathway.

  • Photostability: UVB exposure (310 nm) induces E→Z isomerization (Φ = 0.18) but no ring-opening.

Comparative Analysis with Structural Analogues

Activity Trends in Chromene Derivatives

Modifying the halogen pattern or carboxamide substituent significantly impacts potency:

Table 3: Analog Comparison (IC₅₀, COX-2 Inhibition)

CompoundIC₅₀ (nM)LogP
4-Fluoro-2-chlorophenyl derivative423.1
2,4-Dichlorophenyl analogue2103.8
4-Trifluoromethyl variant893.5

The 4-fluoro-2-chloro substitution (present in the subject compound) optimizes halogen bonding without excessive lipophilicity.

Pharmacokinetic Advantages

Compared to first-generation chromenes, this derivative exhibits:

  • Oral Bioavailability: 67% vs. 23% (parent compound), attributed to the 4-methoxyphenyl group reducing first-pass metabolism.

  • Blood-Brain Barrier Penetration: LogBB = -0.9, suitable for peripheral targets while minimizing CNS off-effects.

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